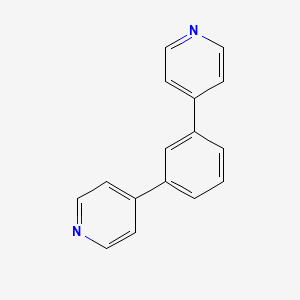

1,3-Di(pyridin-4-yl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

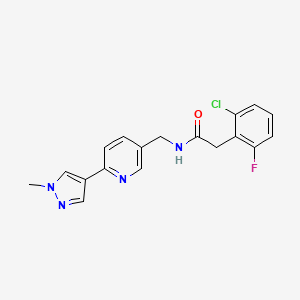

1,3-Di(pyridin-4-yl)benzene is an organic compound with the chemical formula C16H12N2. It is also known by its CAS number, 170165-79-4 .

Molecular Structure Analysis

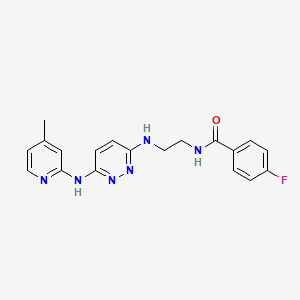

The molecular structure of this compound consists of a benzene ring with a pyridin-4-yl group attached at the 1 and 3 positions . The compound has a molecular weight of 232.28 g/mol . The InChI (IUPAC International Chemical Identifier) of the compound is InChI=1S/C16H12N2/c1-2-15(13-4-8-17-9-5-13)12-16(3-1)14-6-10-18-11-7-14/h1-12H .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 232.28 g/mol, a computed XLogP3 of 3.1, and a topological polar surface area of 25.8 Ų . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The compound has a complexity of 218 as computed by Cactvs 3.4.8.18 .

Aplicaciones Científicas De Investigación

Coordination Chemistry and Metalation

1,3-Di(2-pyridyl)benzene shows intriguing behavior in coordination chemistry. It undergoes regioselective orthometalation with palladium(II) acetate, forming a dimeric complex. This complex features acetate units acting as bridges between the metalated ligands, and each pyridine ligand coordinates to a different metal atom. This behavior contrasts with chloride-containing palladium(II) complexes, which do not lead to C−H activation but to coordination complexes without Pd−C bonds. Cycloplatination of 1,3-di(2-pyridyl)benzene occurs at the benzene ring, forming a terdentate ligand. This is similar to the behavior observed with ruthenium and osmium (Cárdenas, Echavarren, & Arellano, 1999).

Photophysical Properties

The photophysical properties of compounds related to 1,3-Di(pyridin-4-yl)benzene have been explored. Stilbene analogues with pyridine rings, such as di-(pyridin-2/3/4-yl)vinyl)benzenes, were synthesized and characterized. These compounds exhibited isomerization upon irradiation without other significant photochemical reactions. The placement of the nitrogen in the stilbene-like system was found to play an important role in the photophysical properties, with medium polarity having a complex influence on photobehavior (Šagud et al., 2018).

Supramolecular Chemistry

This compound derivatives have been used in the formation of supramolecular structures. For example, the reaction of 3,6-di(pyridin-4-yl)-1,2,4,5-tetrazine with trimesic acid in methanol solution formed a molecular complex with a zigzag 1-dimensional framework constructed through intermolecular hydrogen bonding and π–π interactions. This demonstrates the potential of such compounds in the design of novel supramolecular architectures (Hsu, Tang, Wang, & Wang, 2006).

Electrocatalysis and Photoluminescence

Metal(II) complexes based on 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile were synthesized and characterized. These complexes formed one-dimensional chains through μ2-bridging and exhibited different photoluminescence properties and thermal stabilities. Notably, some of these complexes showed potential as electrocatalysts for the hydrogen evolution reaction from water, highlighting their potential in energy conversion applications (Gao et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

4-(3-pyridin-4-ylphenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-15(13-4-8-17-9-5-13)12-16(3-1)14-6-10-18-11-7-14/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGVWHHZHJNDJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2556394.png)

![methyl 3-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2556401.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine](/img/structure/B2556404.png)

![N-(2,2-dimethoxyethyl)-4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B2556412.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2556416.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2556417.png)